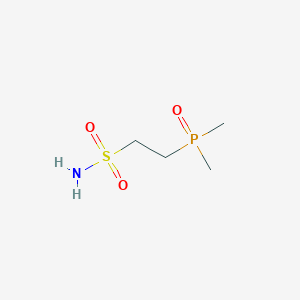
2-Dimethylphosphorylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylphosphorylethanesulfonamide is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMPES and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Phosphoramides
Phosphoramides play a significant role in the development of new chemical compounds due to their biological relevance and diverse applications in pharmaceuticals, organic dyes, flame retardants, and extractors. Recent advances have focused on the synthesis of phosphoramides using various substrates such as phosphorus halides, phosphates, phosphorus hydrogen, azides, and other methods. These advancements have facilitated the production of phosphoramides that exhibit excellent biological activities and have applications in creating organic dyes and other materials.
Applications in Microfluidics and Bioanalysis
Microfluidic devices, including lab-on-a-chip systems, utilize coatings based on 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers to enhance the analysis of biomolecules, cells, and other biological entities. These coatings improve the sensitivity and specificity of surface plasmon resonance (SPR) sensors by reducing non-specific protein adsorption (NPA), thereby enhancing signal-to-noise ratios for more accurate detection. Additionally, MPC polymer-based hydrogels have been developed for cell preservation, offering innovative solutions for storing cells under hypothermic conditions, which is crucial for various biomedical research and applications.
Biosensors and Bioprobes Development
The modification of biosensors and bioprobes with MPC polymer coatings represents a breakthrough in the quantitative and semi-quantitative analysis of biological samples. These coatings significantly reduce biofouling and non-specific adsorption, which are major challenges in biosensor accuracy and reliability. By improving binding selectivity and reducing measurement noise, MPC polymers enhance the analytical performance of biosensors for detecting molecules in complex biological samples such as tears, serum, and urine.
Biological Effects of Monophosphoramide Derivatives
Research on monophosphoramide derivatives has shed light on their potential biological effects, including enzyme inhibition and antibacterial activities. Studies have synthesized N-acetyl phosphoramidate compounds, evaluating their inhibitory effects on enzymes like human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antibacterial properties against various bacterial strains. These studies contribute to the understanding of the molecular mechanisms underlying the biological activities of phosphoramides and their potential application in developing new therapeutic agents.
Eigenschaften
IUPAC Name |
2-dimethylphosphorylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGFSXHLWEYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

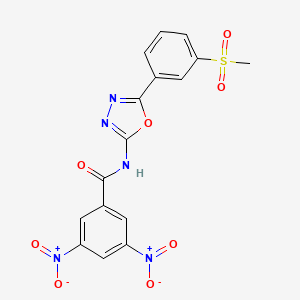
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/no-structure.png)
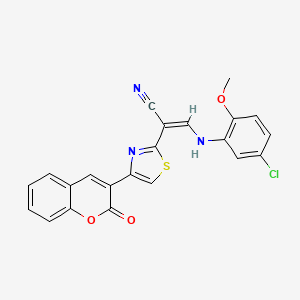
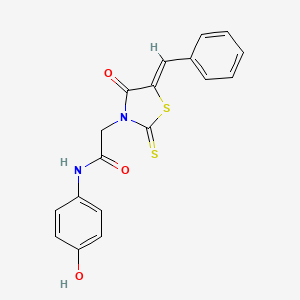
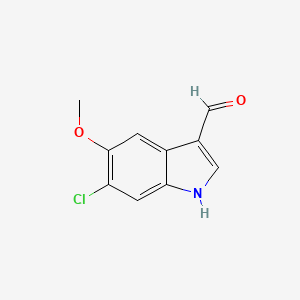
![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)
![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2833269.png)

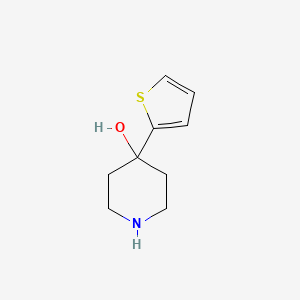

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)
![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)